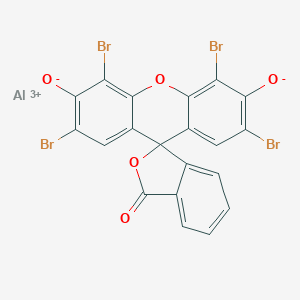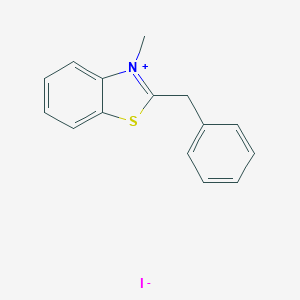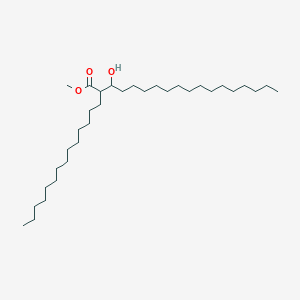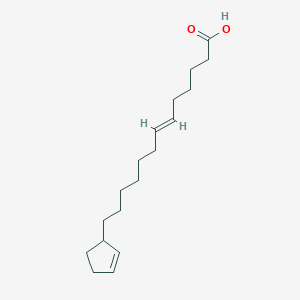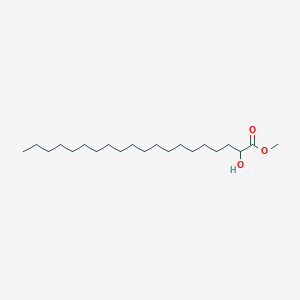
1,3-Difluoro-2-nitrobenzene
Descripción general
Descripción
1,3-Difluoro-2-nitrobenzene is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It possesses a nitro group (NO2) and two fluorine atoms (F) on a benzene ring.
Molecular Structure Analysis
The molecular formula of 1,3-Difluoro-2-nitrobenzene is C6H3F2NO2 . The structure includes a benzene ring with two fluorine atoms and one nitro group attached to it .Physical And Chemical Properties Analysis
1,3-Difluoro-2-nitrobenzene has a molecular weight of 159.090 Da . It is a clear yellow liquid with a refractive index of 1.4319 at 20°C . It is slightly soluble in water . The density is approximately 1.5 g/cm^3, and it has a boiling point of around 220.1°C at 760 mmHg .Aplicaciones Científicas De Investigación
Synthesis of Nitric Oxide Donors
2,6-Difluoronitrobenzene: is utilized in the synthesis of secondary amine precursors. These precursors are essential for creating two families of nitric oxide donors . Nitric oxide donors are compounds that release nitric oxide, which can be used for therapeutic purposes such as vasodilation and neurotransmission.
Organic Building Blocks
As an organic building block, 2,6-Difluoronitrobenzene contributes to the molecular structure and conformation studies. It’s used in gas-phase electron diffraction (GED), MP2 ab initio, and B3LYP density functional calculations to understand the internal rotation potential of molecules .
Fluorination Reagents
The compound serves as a fluorination reagent in various chemical syntheses. Fluorinated compounds have significant applications in pharmaceuticals, agrochemicals, and material sciences due to their unique reactivity and stability .
Safety and Hazards Analysis
2,6-Difluoronitrobenzene: is also important in safety and hazards analysis. Understanding its physical and chemical properties, such as causing skin and eye irritation, is crucial for developing safe handling practices in the laboratory and industry .
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral and dermal toxicity, acute inhalation toxicity for vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1,3-difluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNCMIDZGFCTST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172559 | |
| Record name | 1,3-Difluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Difluoro-2-nitrobenzene | |
CAS RN |
19064-24-5 | |
| Record name | 1,3-Difluoro-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19064-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Difluoro-2-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019064245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Difluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-difluoro-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the impact of fluorine substitution on the structure of 2,6-Difluoronitrobenzene compared to nitrobenzene?
A1: Gas-phase electron diffraction (GED) studies revealed that the presence of fluorine atoms at the 2 and 6 positions of the benzene ring in 2,6-Difluoronitrobenzene forces the nitro group to rotate out of the plane of the ring. [] This non-planar conformation contrasts with the planar structure observed in nitrobenzene, where the nitro group lies in the same plane as the benzene ring. This structural difference is attributed to the steric hindrance caused by the fluorine atoms in the ortho positions. []
Q2: How do the C-F bond lengths in 2,6-Difluoronitrobenzene compare to other fluorinated nitrobenzene isomers?
A2: Interestingly, the C-F bond lengths in 2,6-Difluoronitrobenzene are similar to those observed in 3,5-Difluoronitrobenzene. [] This finding contrasts with previous GED studies on other fluorinated nitrobenzene isomers, where a significant shortening of the C-F bond was observed in the ortho position (2-fluoronitrobenzene) compared to the meta and para positions (3- and 4-fluoronitrobenzene). [] This suggests that the presence of two fluorine atoms in the ortho positions might lead to unique electronic effects influencing the C-F bond lengths in 2,6-Difluoronitrobenzene.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)
